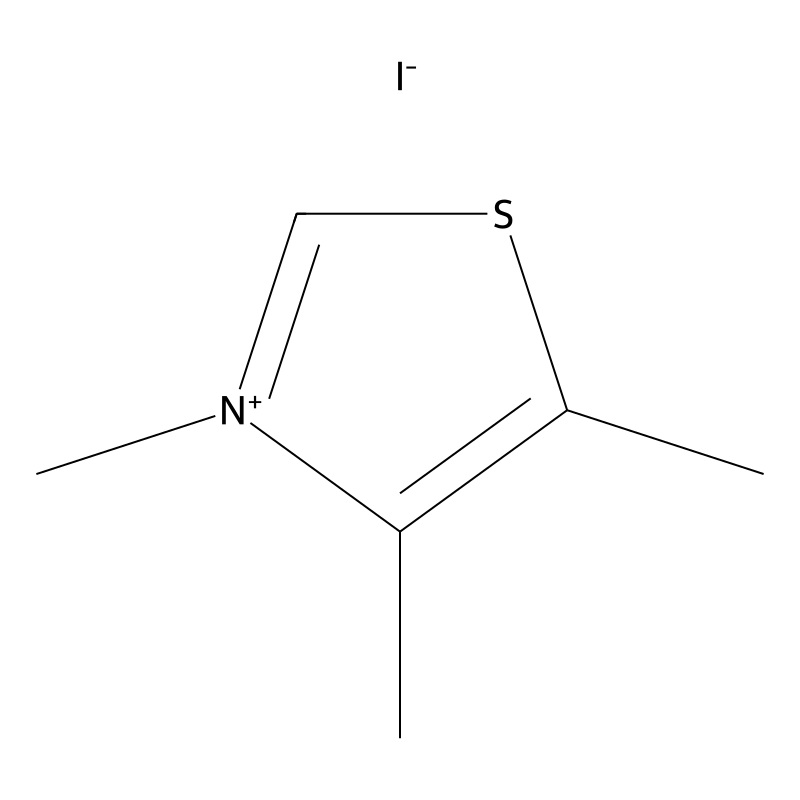3,4,5-Trimethylthiazolium iodide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Cellular Viability and Cytotoxicity Assays
Thiazolium, 3,4,5-trimethyl-, iodide (MTT) is a well-established colorimetric assay for assessing cellular viability and cytotoxicity in various biological research applications []. Living cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells present. By measuring the absorbance of the formazan solution at a specific wavelength, researchers can indirectly determine cell viability in response to various treatments, including drugs, environmental toxins, and genetic modifications [, ].
Mitochondrial Function
MTT reduction is primarily dependent on the activity of mitochondrial reductase enzymes within living cells []. Since these enzymes are located in the mitochondria, MTT assays can also provide an indirect assessment of mitochondrial function. A decrease in MTT reduction can indicate a decline in mitochondrial activity, which can be a marker for cellular stress or dysfunction [].
Applications in Drug Discovery
MTT assays are widely used in drug discovery research to evaluate the cytotoxicity of potential new drugs on various cell lines []. By measuring cell viability after exposure to different drug concentrations, researchers can determine the effective dose (ED) that inhibits cell growth or proliferation. This information is crucial for identifying potential therapeutic agents and optimizing their dosing regimens [].
3,4,5-Trimethylthiazolium iodide is a quaternary ammonium salt characterized by the presence of a thiazolium ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. Its chemical formula is , and it is often represented structurally with a positively charged thiazolium moiety paired with iodide as the counterion . The compound is notable for its bright yellow color and high solubility in polar solvents, making it useful in various chemical applications.
The compound also plays a role in redox reactions where it can be oxidized or reduced depending on the reaction conditions. For instance, it can react with various electrophiles or participate in cycloaddition reactions, expanding its utility in synthetic chemistry.
3,4,5-Trimethylthiazolium iodide exhibits various biological activities that have attracted research interest. It has been studied for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes. Additionally, its derivatives have shown promise in modulating enzymatic activities and influencing metabolic pathways.
Research indicates that compounds containing thiazolium rings may also display anti-inflammatory and antioxidant properties. These biological activities are attributed to their ability to scavenge free radicals and inhibit pro-inflammatory cytokines.
The synthesis of 3,4,5-trimethylthiazolium iodide typically involves the following methods:
- Alkylation of Thiazole: Thiazole derivatives can be alkylated using methyl iodide or other alkyl halides in the presence of a base to form thiazolium salts.
- Condensation Reactions: The compound can be synthesized through condensation reactions involving appropriate aldehydes and thioureas under acidic conditions.
- Iodination: Direct iodination of thiazole derivatives can yield 3,4,5-trimethylthiazolium iodide as a product.
These synthetic routes allow for the modification of the thiazolium structure to produce various derivatives with tailored properties.
3,4,5-Trimethylthiazolium iodide has several applications across different fields:
- Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Catalysis: The compound is utilized as a catalyst in various organic reactions due to its nucleophilic properties.
- Biological Research: It is employed in studies investigating enzyme inhibition and microbial activity.
- Analytical Chemistry: The compound can be used as a reagent for detecting specific ions or compounds in solution.
Studies on the interactions of 3,4,5-trimethylthiazolium iodide reveal its potential as an effective agent against various microbial strains. Interaction studies have demonstrated that it can enhance the efficacy of certain antibiotics when used in combination therapies. Additionally, its interactions with biomolecules such as proteins and nucleic acids have been explored to understand its mechanism of action at the molecular level.
Several compounds share structural similarities with 3,4,5-trimethylthiazolium iodide. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Methylthiazole | Thiazole derivative | Lacks quaternization; used in flavoring agents |
| 5-Methylthiazole | Thiazole derivative | Exhibits different biological activities |
| 1-Methyl-2-thiourea | Thiourea derivative | Contains sulfur; used in agricultural applications |
| 2-Amino-4-methylthiazole | Amino-thiazole | Exhibits anti-cancer properties |
These compounds differ primarily in their functional groups and substitution patterns on the thiazole ring. The unique quaternary ammonium structure of 3,4,5-trimethylthiazolium iodide contributes to its distinct reactivity and biological activity compared to these similar compounds.








